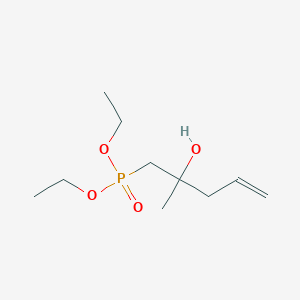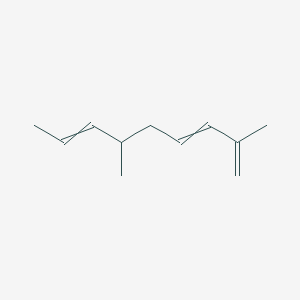
2,6-Dimethylnona-1,3,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylnona-1,3,7-triene is an organic compound with the molecular formula C11H18. It is a type of alkatriene, which means it contains three double bonds in its structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylnona-1,3,7-triene typically involves the use of specific reagents and catalysts to facilitate the formation of the desired triene structure. One common method involves the use of farnesyl diphosphate as a precursor, which undergoes enzymatic conversion to form the triene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions .
化学反応の分析
Types of Reactions
2,6-Dimethylnona-1,3,7-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce epoxides or alcohols, while reduction may yield alkanes or alkenes .
科学的研究の応用
2,6-Dimethylnona-1,3,7-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of trienes in various chemical reactions.
Biology: It is studied for its role in plant signaling and defense mechanisms, particularly in response to herbivory.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular pathways and molecular targets.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
作用機序
The mechanism of action of 2,6-Dimethylnona-1,3,7-triene involves its interaction with specific molecular targets and pathways. In biological systems, it is known to be involved in plant defense mechanisms, where it acts as a signaling molecule to attract predators of herbivores. The compound is synthesized in response to herbivory and released to signal the presence of herbivores, thereby attracting natural predators .
類似化合物との比較
2,6-Dimethylnona-1,3,7-triene can be compared with other similar compounds, such as:
(E)-4,8-Dimethyl-1,3,7-nonatriene: This isomer has a similar structure but differs in the position of the double bonds.
(Z)-4,8-Dimethyl-1,3,7-nonatriene: Another isomer with different spatial arrangement of the double bonds.
2,6-Dimethyl-2,6,8-nonatriene: A compound with a similar carbon skeleton but different positions of the double bonds
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
374114-72-4 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
2,6-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5-8,11H,2,9H2,1,3-4H3 |
InChIキー |
JBGDWLUXDXLDPL-UHFFFAOYSA-N |
正規SMILES |
CC=CC(C)CC=CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


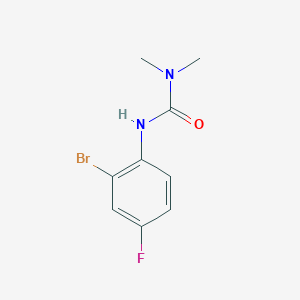
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)

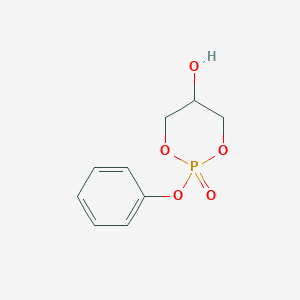
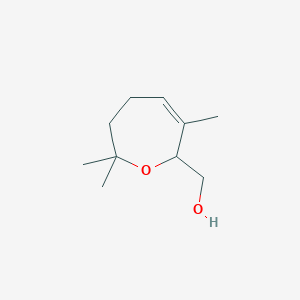
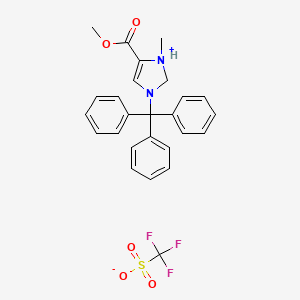
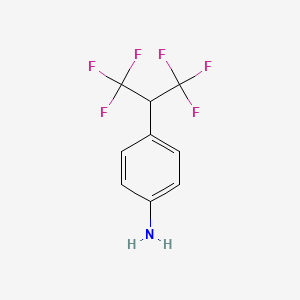
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
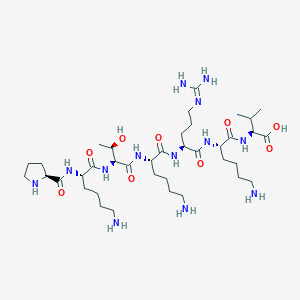
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
